molecular formula C16H15ClN4OS2 B12014418 N-(3-Chlorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 557752-85-9

N-(3-Chlorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12014418
CAS No.: 557752-85-9
M. Wt: 378.9 g/mol
InChI Key: WRRPTRHKMHQHHA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate thiophene precursors.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole derivative with a suitable thiol compound under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Dechlorinated Derivatives: Products of reduction reactions

    Substituted Phenyl Derivatives: Products of nucleophilic substitution reactions

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Antifungal Agents: Triazole compounds are widely studied for their antifungal properties, and this compound may have potential as an antifungal agent.

    Anti-inflammatory Agents: Possible applications in the development of anti-inflammatory drugs.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

N-(3-Chlorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

557752-85-9

Molecular Formula

C16H15ClN4OS2

Molecular Weight

378.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN4OS2/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22)

InChI Key

WRRPTRHKMHQHHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3

Origin of Product

United States

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